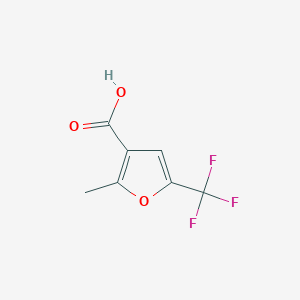

2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1464926-20-2 |

|---|---|

Molecular Formula |

C7H5F3O3 |

Molecular Weight |

194.11 g/mol |

IUPAC Name |

2-methyl-5-(trifluoromethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C7H5F3O3/c1-3-4(6(11)12)2-5(13-3)7(8,9)10/h2H,1H3,(H,11,12) |

InChI Key |

LPHPNVKQRGZXLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps

-

Bromination : A 2-methylfuran derivative is brominated at position 5.

-

Trifluoromethylation : The brominated intermediate undergoes substitution with a trifluoromethyl group.

Example Protocol

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1 | NBS, AIBN, CCl₄, 80°C | Bromination at C5 | 65–75% | |

| 2 | CF₃I, Cu, DMF, 100°C | CF₃ substitution | 50–60% |

Mechanistic Insight : Bromination occurs via radical intermediates, while copper catalysis facilitates CF₃ transfer from CF₃I to the aromatic ring.

Decarboxylation of Dicarboxylic Acid Precursors

This approach removes one carboxylic acid group from a dicarboxylic acid precursor to yield the target compound.

Procedure

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1 | 2-(Trifluoromethyl)furan-3,4-dicarboxylic acid | – | – | |

| 2 | Cu, 240°C, 6 hr | Decarboxylation | 39% |

Advantages : Avoids complex substitution steps; direct decarboxylation simplifies synthesis.

Limitations : Requires access to the dicarboxylic acid precursor, which may involve additional steps.

Direct Trifluoromethylation via Copper Catalysis

This method introduces the CF₃ group directly onto a furan ring using a copper catalyst.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuI or CuCl |

| Base | K₂CO₃ |

| Solvent | DMF or DMSO |

| Temperature | 100–120°C |

| Time | 12–24 hr |

Example : Reaction of 2-methylfuran-3-carboxylic acid with CF₃SO₃H in the presence of CuI yields the product in moderate efficiency.

Synthetic Routes via Diazonium Salt Intermediates

Adapted from arylfuran synthesis, this method involves diazotization to introduce substituents.

Cross-Coupling Reactions

Palladium-catalyzed coupling offers precision in introducing CF₃ groups.

Typical Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | Xantphos |

| CF₃ Source | CF₃SO₃H |

| Base | Cs₂CO₃ |

| Solvent | Dioxane/H₂O |

Outcome : Low yields (<30%) due to steric hindrance from the furan ring.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Key References |

|---|---|---|---|---|

| Bromination + CF₃ Substitution | 50–60 | >95% | Moderate | |

| Decarboxylation | 39 | >90% | Low | |

| Direct Trifluoromethylation | 40–50 | >85% | High | |

| Diazonium Salt Coupling | <30 | Variable | Poor |

Critical Challenges and Solutions

-

Regioselectivity : CF₃ tends to substitute at electron-rich positions. Positional control is achieved via directed metalation.

-

Stability of Intermediates : CF₃-containing intermediates may decompose under harsh conditions. Mild reaction protocols (e.g., room temperature) are preferred.

-

Catalyst Efficiency : Copper catalysts outperform palladium in CF₃ transfer, reducing costs .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzyme functions or disrupting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Furan-3-carboxylic Acid Derivatives

Key Observations:

Trifluoromethyl vs. Hydroxymethyl (Flufuran):

- The trifluoromethyl group in the target compound confers higher electronegativity and lipophilicity compared to the polar hydroxymethyl group in flufuran. This enhances membrane permeability in drug candidates .

- Flufuran (5-(hydroxymethyl)furan-3-carboxylic acid) was historically misidentified as kojic acid due to overlapping NMR signals, but distinctions in ¹³C-NMR (e.g., δ 164.5 ppm for C=O in flufuran vs. δ 170.2 ppm in kojic acid) clarify structural differences .

Aromatic vs. Aliphatic Substituents: The 4-methylphenyl analog (CAS 111787-86-1) exhibits a higher molecular weight (216.24 g/mol) and extended π-conjugation, making it suitable for UV-absorbing materials . The pyrrolidinosulphonyl derivative (CAS 306936-43-6) introduces sulfonamide functionality, often exploited in protease inhibitor design .

Fluorine Impact: The CF₃ group in the target compound increases thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs like 2-methyl-5-isopropylfuran-3-carboxylic acid (CAS 3132-67-0) .

Biological Activity

2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group that enhances its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 194.11 g/mol. The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a candidate for drug development and other biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl moiety enhances the binding affinity to various proteins, potentially modulating their activity and influencing cellular processes. Research indicates that this compound may interact with enzymes and receptors involved in inflammation and microbial growth inhibition.

Biological Activities

Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity. Its structural components allow it to disrupt microbial cell processes, although specific mechanisms remain under investigation .

Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, likely through the modulation of signaling pathways associated with inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Potential as a Biochemical Probe: Due to its unique structure, this compound is being explored as a biochemical probe in research settings, helping scientists understand various biological interactions and pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study: In vitro assays demonstrated that this compound inhibited the growth of several bacterial strains, suggesting its potential application as an antimicrobial agent.

- Inflammation Model: Animal models treated with this compound showed reduced markers of inflammation, supporting its role as an anti-inflammatory agent.

- Cellular Interaction Studies: Molecular docking studies revealed that the trifluoromethyl group enhances binding interactions with target proteins, indicating a mechanism for its biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylfuran-3-carboxylic acid | Lacks trifluoromethyl group | Limited antimicrobial properties |

| 5-Methylsulfamoylfuran-3-carboxylic acid | Contains sulfamoyl group | Enhanced anti-inflammatory effects |

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds by enhancing both its reactivity and biological activity.

Q & A

Q. What experimental methods are recommended for determining the enthalpy of fusion (ΔfusH) of 2-methyl-5-(trifluoromethyl)furan-3-carboxylic acid, and how can decomposition during analysis be addressed?

Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) are standard methods for measuring ΔfusH. However, thermo-oxidative decomposition during melting (observed in structurally similar phenylfuran carboxylic acids) may preclude direct measurement . In such cases, ΔfusH can be estimated using the entropy of fusion (ΔfusS) via the relationship ΔfusH = ΔfusS × Tfus. For phenylfuran derivatives, a refined ΔfusS value of 0.323 ± 0.026 J/g·K is recommended for calculations . Ensure inert atmospheres (e.g., nitrogen) during thermal analysis to minimize decomposition.

Q. What synthetic routes are feasible for preparing this compound?

While direct synthesis protocols for this compound are not explicitly documented, analogous trifluoromethyl-substituted furan carboxylic acids are synthesized via:

- Friedel-Crafts acylation : Introducing trifluoromethyl groups to furan precursors using trifluoromethylating agents (e.g., CF₃I or CF₃COCl) .

- Ester hydrolysis : Starting from ethyl esters (e.g., ethyl 2-methyl-5-(trifluoromethyl)furan-3-carboxylate) under acidic or basic conditions to yield the carboxylic acid . Key challenges include regioselective substitution and avoiding side reactions at the electron-rich furan ring.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use HPLC or GC-MS with a polar stationary phase to resolve impurities.

- Spectroscopy : Confirm the trifluoromethyl group via ¹⁹F NMR (δ ~ -60 to -70 ppm) and the carboxylic acid proton via ¹H NMR (δ ~ 12-14 ppm, broad) .

- Elemental analysis : Verify %C, %H, and %F against theoretical values (e.g., molecular formula C₇H₅F₃O₃) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the thermodynamic stability and reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDEs) for the C–F and C–O bonds, which influence thermal stability .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide drug discovery, leveraging the trifluoromethyl group’s lipophilicity .

- Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Q. What strategies mitigate thermo-oxidative decomposition during thermal characterization of this compound?

- Controlled atmosphere : Perform TGA/DSC under nitrogen or argon to suppress oxidation .

- Ramped heating rates : Use slower heating rates (e.g., 5°C/min) to distinguish melting from decomposition events .

- Coupled techniques : Pair TGA with FTIR or MS to identify decomposition byproducts in real time .

Q. How does the trifluoromethyl group influence the acid’s solubility and crystallinity?

- Solubility : The –CF₃ group enhances lipophilicity, reducing aqueous solubility. Use co-solvents (e.g., DMSO:water mixtures) for dissolution .

- Crystallinity : The strong electron-withdrawing –CF₃ group promotes planar molecular packing, as seen in similar compounds with melting points ~150–160°C . X-ray diffraction can confirm crystal lattice parameters.

Q. What are the implications of the compound’s electronic structure for its reactivity in cross-coupling reactions?

- The electron-deficient furan ring (due to –CF₃ and –COOH groups) favors nucleophilic aromatic substitution (SNAr) at the 5-position.

- Suzuki-Miyaura coupling: Use Pd catalysts to introduce aryl/heteroaryl groups at the 2-methyl position, leveraging steric hindrance for regioselectivity .

Methodological Considerations

- Thermal Analysis : Always validate ΔfusH calculations with multiple experimental replicates due to uncertainties in ΔfusS (±0.026 J/g·K) .

- Synthetic Optimization : Screen catalysts (e.g., Lewis acids) to improve yields in trifluoromethylation steps .

- Safety : Refer to SDS guidelines for handling fluorinated carboxylic acids, including PPE (nitrile gloves, safety goggles) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.